molecular formula C12H11IOS B7894166 3-(2-(4-Iodophenoxy)ethyl)thiophene

3-(2-(4-Iodophenoxy)ethyl)thiophene

Cat. No.: B7894166
M. Wt: 330.19 g/mol
InChI Key: BWZHHRYWZFUZND-UHFFFAOYSA-N
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Description

3-(2-(4-Iodophenoxy)ethyl)thiophene is a thiophene derivative featuring a thiophene ring substituted with an ethyl chain terminated by a 4-iodophenoxy group. This compound belongs to the broader class of functionalized thiophenes, which are pivotal in medicinal chemistry, materials science, and organic synthesis due to their electronic properties and bioactivity .

Properties

IUPAC Name

3-[2-(4-iodophenoxy)ethyl]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IOS/c13-11-1-3-12(4-2-11)14-7-5-10-6-8-15-9-10/h1-4,6,8-9H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZHHRYWZFUZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCC2=CSC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-(4-Iodophenoxy)ethyl)thiophene can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate reagents. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used to prepare thiophene derivatives . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

3-(2-(4-Iodophenoxy)ethyl)thiophene undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(2-(4-Iodophenoxy)ethyl)thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(4-Iodophenoxy)ethyl)thiophene involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

(i) Ethyl 2-(3-benzoylselenoureido)-4,5-dimethylthiophene-3-carboxylate potassium salt
  • Structure: Features a selenoureido group and methyl substituents on the thiophene ring.
  • Synthesis : Acid-base cyclization yields this compound with a molecular weight of 447.45 g/mol and decomposition at 188–189°C .
  • Key Differences: The absence of iodine and presence of selenium in the selenoureido group differentiate its reactivity and electronic properties.
(ii) 3-(2-Chloro-2-phenylethyl)thiophene
  • Structure : Contains a chlorine-substituted ethyl-phenylethyl group.
  • Synthesis : Derived from metronidazole analogs via nucleophilic substitution .
  • Key Differences : Chlorine’s smaller atomic radius and lower electronegativity compared to iodine may result in reduced steric hindrance and altered biological interactions.
(iii) 3-Methyl-4-(4-iododiethoxy)thiophene
  • Structure : Includes a diethoxy chain and methyl group on the thiophene ring.
  • Synthesis : Prepared via iodination of ethoxy-substituted precursors .
  • Key Differences: The diethoxy linker introduces greater conformational flexibility compared to the rigid ethyl-phenoxy chain in the target compound.

Physicochemical and Spectroscopic Properties

A comparative analysis of key parameters is summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Spectral Features (NMR/IR)
3-(2-(4-Iodophenoxy)ethyl)thiophene C₁₂H₁₁IOS 330.18 Not reported Expected δ ~7.6–6.8 ppm (aromatic H), 4.3 ppm (CH₂)
Ethyl 2-(3-benzoylselenoureido)-4,5-dimethylthiophene-3-carboxylate C₁₇H₁₇N₂O₃SSeK 447.45 188–189 (dec.) FTIR: 3265 cm⁻¹ (NH), 1664 cm⁻¹ (C=O)
3-(2-Chloro-2-phenylethyl)thiophene C₁₂H₁₁ClS 222.73 Not reported ^1H NMR: δ 2.15–2.24 (CH₃), 7.32–7.95 (C₆H₅)

Biological Activity

3-(2-(4-Iodophenoxy)ethyl)thiophene is a compound of interest due to its unique chemical structure and potential biological activities. The presence of iodine and the thiophene ring suggests that it may have significant interactions with biological systems. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure

The compound can be represented as follows:

C12H12IOS\text{C}_{12}\text{H}_{12}\text{I}\text{O}\text{S}

This structure includes a thiophene ring, an ethyl chain, and a 4-iodophenoxy substituent, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound is influenced by its chemical structure. Various studies indicate that the compound may exhibit:

  • Antimicrobial properties : Potential activity against various bacterial strains.
  • Anticancer effects : Inhibition of cancer cell proliferation in specific cancer types.
  • Hormonal modulation : Interaction with estrogen receptors, suggesting possible applications in breast cancer therapies.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in breast cancer cells
Hormonal modulationSelective estrogen receptor partial agonist effects

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study assessed the antimicrobial properties of various iodinated compounds, including this compound. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
  • Anticancer Effects :
    Research published in the Journal of Organic Chemistry highlighted the anticancer properties of related thiophene derivatives. The study found that compounds with similar structures inhibited the growth of tamoxifen-resistant breast cancer cell lines through selective action on estrogen receptors . Although specific data for this compound was not provided, the structural similarities suggest potential efficacy.
  • Hormonal Modulation :
    A study on selective human estrogen receptor partial agonists (ShERPAs) revealed that certain benzothiophene derivatives exhibited nanomolar potency in inhibiting breast cancer cell growth while minimizing estrogenic effects on other tissues. This suggests that this compound could be explored for similar applications due to its structural characteristics .

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